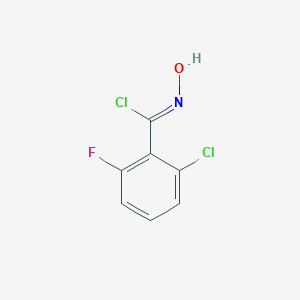
5-Oxotetrahydrofuran-3-carboxylic acid
Vue d'ensemble
Description
5-Oxotetrahydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds can be synthesized from various precursors and have been the subject of numerous studies due to their relevance in the development of sustainable materials and drugs.
Synthesis Analysis
Several methods have been developed for the synthesis of furan carboxylic acids and their derivatives. One approach involves a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and the internal recycling of hydrogen peroxide produced during the process . Another method describes the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids through asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, with the yield and enantioselectivity being influenced by the substituents on the phenyl ring . Additionally, an efficient route has been reported for synthesizing a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose, which could be used in peptidomimetics .
Molecular Structure Analysis
The molecular structure of 5-oxotetrahydrofuran-3-carboxylic acid derivatives has been characterized using various spectroscopic techniques. For instance, the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters was determined through a combination of experimental and theoretical investigations, including specific rotation computations and circular dichroism analysis . The structure of a tetrahydrofurane amino acid was assigned by extensive NMR analysis and mass spectrometry .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions, including sequential oxidations to produce valuable compounds. For example, an evolved aryl-alcohol oxidase (AAO) has been engineered to perform stepwise oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA), a precursor for biodegradable plastics . Recyclization reactions have also been explored, such as the transformation of 5-arylfuran-2,3-diones into derivatives of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids under the action of cyanoacetic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-oxotetrahydrofuran-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of substituents. These properties are crucial for their potential applications in various fields. For instance, the synthesis of D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid from D-ribose and its oligomerization to carbopeptoids suggests the importance of secondary structure in the biological activity of these compounds . Additionally, concise methods for synthesizing disubstituted furan-2,5-dicarboxylic acids have been developed, which could affect their solubility and reactivity . The synthesis of 5-nitrofuran-2-carboxylic acid and the discussion of its reaction mechanism further illustrate the reactivity of these compounds .
Applications De Recherche Scientifique
-
Scientific Field: Biochemistry and Molecular Biology
- Application Summary : 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), a synthetic fatty-acid synthase (FASN) inhibitor, has potential therapeutic effects in several cancer models .
- Methods of Application : C75 treatment leads to mitochondrial dysfunction that is rescued by overexpression of -ketoacyl-acyl carrier protein synthase or lipoic acid .
- Results or Outcomes : C75 treatment decreased lipoic acid content, impaired mitochondrial function, increased reactive oxygen species content, and reduced cell viability .
-
Scientific Field: Organic Synthesis, Nanotechnology, and Polymers
- Application Summary : Carboxylic acids, including 5-Oxotetrahydrofuran-3-carboxylic acid, have a wide range of applications in organic synthesis, nanotechnology, and polymers .
- Methods of Application : These acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of metallic nanoparticles and nanostructures .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the medical field, pharmacy, and other areas .
-
Scientific Field: Cancer Research
- Application Summary : 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), a synthetic fatty-acid synthase (FASN) inhibitor, has been used to test its ability in the direct inhibition of FASN to attenuate mammosphere formation as compared to metformin .
- Methods of Application : C75 treatment leads to mitochondrial dysfunction that is rescued by overexpression of -ketoacyl-acyl carrier protein synthase or lipoic acid .
- Results or Outcomes : C75 treatment decreased lipoic acid content, impaired mitochondrial function, increased reactive oxygen species content, and reduced cell viability .
-
Scientific Field: Organic Chemistry
- Application Summary : 5-Oxotetrahydrofuran-3-carboxylic acid has been used in Friedel–Crafts alkylation, which is among the oldest and most efficient strategies for C–H functionalization of arenes .
- Methods of Application : The specific methods of application in Friedel–Crafts alkylation are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Scientific Field: Cancer Research
- Application Summary : 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), a synthetic fatty-acid synthase (FASN) inhibitor, has been used to inhibit fatty acid synthesis in glioma stem cells (GSCs) .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Scientific Field: Organic Chemistry
- Application Summary : Ethyl 5-oxotetrahydro-2-furancarboxylate, a derivative of 5-Oxotetrahydrofuran-3-carboxylic acid, is used in the field of organic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Orientations Futures
The future directions of research involving 5-Oxotetrahydrofuran-3-carboxylic acid could involve its potential use in the treatment of diseases. For example, it has been found that 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) and 9-xanthenylacetic acid (XAA) efficiently inhibit hepatocellular carcinoma growth .
Propriétés
IUPAC Name |
5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWFYLALGXCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxotetrahydrofuran-3-carboxylic acid | |
CAS RN |
498-89-5 | |
| Record name | 2-oxooxolane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


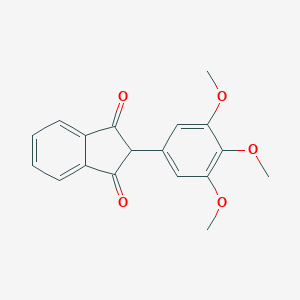
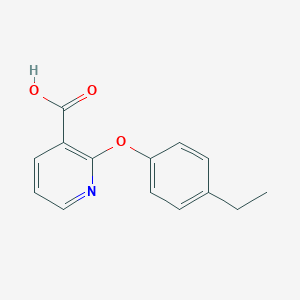
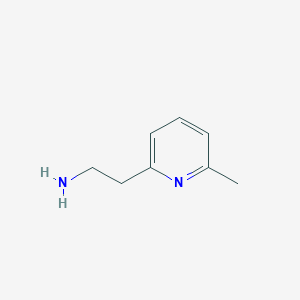

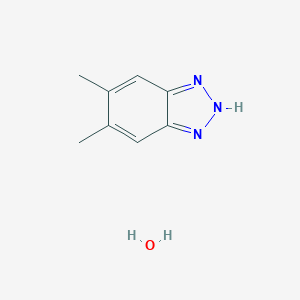
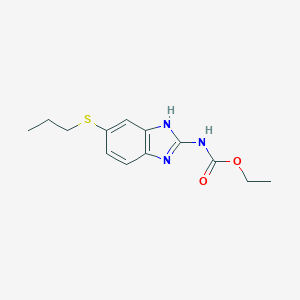
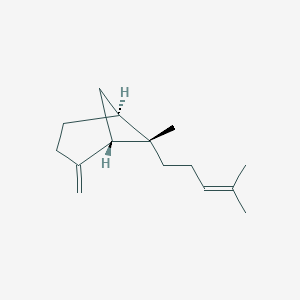
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
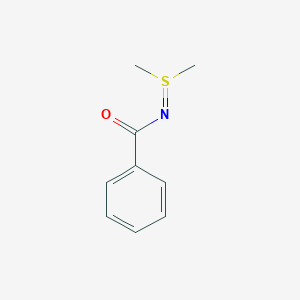
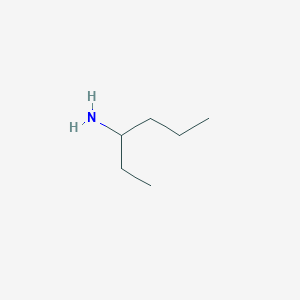
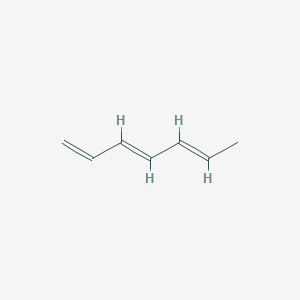
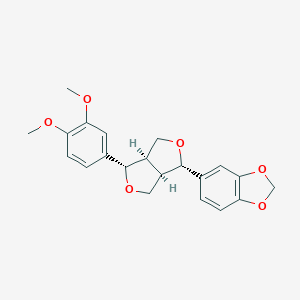
![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
